BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Efficacy of CS-834 Against
Ofloxacin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CS-834, a novel oral
carbapenem, against ofloxacin-resistant Staphylococcus aureus (ORSA). The data presented
is based on available preclinical research, offering insights into its potential as a therapeutic
agent. CS-834 is a prodrug that is hydrolyzed to its active metabolite, R-95867, after oral
administration. The antibacterial activities discussed are of this active form.

Executive Summary

The active metabolite of CS-834, R-95867, has demonstrated potent in vitro and in vivo
antibacterial activity against a broad spectrum of bacteria, including clinically significant
pathogens such as methicillin-susceptible Staphylococcus aureus (MSSA), even strains
resistant to ofloxacin.[1][2][3] R-95867 exhibits superior or comparable activity to other oral
cephems and, in many instances, to the parenteral carbapenem imipenem.[1][2][3][4] Its
mechanism of action involves high affinity for penicillin-binding proteins (PBPs) 1 and 4 in S.
aureus, leading to potent bactericidal activity.[1][2][3]

Data Presentation: In Vitro Activity of R-95867

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for R-95867
and comparator agents against Staphylococcus aureus, including ofloxacin-resistant isolates.
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Antibiotic

Bacterial Strain

MIC (pg/mL)

Reference

R-95867 (active form

Methicillin-susceptible

S. aureus (including

<0.006 - 0.78 (MIC90)

[1](2][3]

of CS-834) ofloxacin-resistant

strains)
Methicillin-susceptible

<1.0 (MIC90) [5]

S. aureus

Methicillin-resistant S.

aureus

2 to >128 (MIC90)

[5]

Ofloxacin

Methicillin-resistant S.

aureus

80.4% resistance

reported in a study

[6]

Ciprofloxacin

Methicillin-resistant S.

aureus

92.5% resistance

reported in a study

[6]

Imipenem

Methicillin-susceptible

S. aureus

Activity similar to or 2-
8 times higher than R-
95867

[4]

Methicillin-resistant S.

aureus

Activity comparable to
or slightly better than
R-95867

[5]

Cefpodoxime,
Cefdinir, Cefditoren

Gram-positive

bacteria

R-95867 was 2 to 256

times more active

[4]

Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)

The in vitro antibacterial activity of R-95867 and other antimicrobial agents is typically

determined by the agar dilution method according to the standards of the Clinical and
Laboratory Standards Institute (CLSI).

» Bacterial Strains: A diverse panel of clinical isolates of Staphylococcus aureus, including

strains with confirmed resistance to ofloxacin, are used.
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e Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a turbidity
equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final
inoculum of approximately 104 colony-forming units (CFU) per spot.

o Agar Plate Preparation: Mueller-Hinton agar is prepared and supplemented with a serial two-
fold dilution of the antimicrobial agents to be tested.

 Inoculation: The prepared bacterial inoculum is applied to the surface of the agar plates
containing the different antibiotic concentrations.

e |ncubation: Plates are incubated at 35-37°C for 16-20 hours under ambient air.

o MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent
that completely inhibits the visible growth of the organism.

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of orally administered CS-834 is evaluated in systemic infection models in
mice.

Animal Model: Mice (e.g., ICR strain) are used for the infection model.

« Infection: Mice are challenged intraperitoneally or intravenously with a lethal dose of a
clinically isolated S. aureus strain (including ofloxacin-resistant strains).

e Drug Administration: CS-834 and comparator drugs are administered orally at various doses
immediately and at specified time points after the bacterial challenge.

e Observation: The survival of the mice is monitored for a period of 7 days.

» Efficacy Measurement: The 50% effective dose (ED50), the dose required to protect 50% of
the infected mice from death, is calculated using a standard statistical method (e.g., probit
analysis).

Visualizations
Experimental Workflow for Efficacy Assessment
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Caption: Workflow for evaluating CS-834 efficacy against ofloxacin-resistant S. aureus.

Mechanism of Action of Beta-Lactam Antibiotics
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Caption: Mechanism of action of R-95867 against Staphylococcus aureus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Efficacy of CS-834 Against Ofloxacin-
Resistant Staphylococcus aureus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669649#efficacy-of-cs-834-against-ofloxacin-
resistant-staphylococcus-aureus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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